
Ledipasvir acetone
Übersicht
Beschreibung
Ledipasvir ist ein potenter Inhibitor des Nicht-Strukturproteins 5A (NS5A) des Hepatitis-C-Virus, das eine entscheidende Rolle bei der Virusreplikation, -assemblierung und -sekretion spielt . Diese Verbindung war entscheidend für die Entwicklung von direkt wirkenden antiviralen Mitteln zur Behandlung der chronischen Hepatitis-C-Virusinfektion .
Vorbereitungsmethoden
Die Synthese von GS-5885 Aceton umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließenden Kupplungsreaktionen. Ein synthetischer Weg beinhaltet die Verwendung von tert-Butyl-2-(6-Brom-1H-Benzo[d]imidazol-2-yl)pyrrolidin-1-carboxylat als Zwischenprodukt . Dieses Zwischenprodukt wird dann verschiedenen Reaktionsbedingungen, wie z. B. Mikrowellenbestrahlung und Chromatographie, unterworfen, um das Endprodukt zu erhalten . Industrielle Produktionsverfahren für GS-5885 Aceton sind auf hohe Ausbeute und Reinheit optimiert, um die Wirksamkeit und Sicherheit der Verbindung für Forschungs- und therapeutische Zwecke zu gewährleisten .
Analyse Chemischer Reaktionen
Solvate Formation and Crystallization
Acetone is integral to forming the stable solvate structure:
-
Solvate Synthesis : Ledipasvir crude product is dissolved in tetrahydrofuran (THF) or ethyl acetate, followed by acetone addition to precipitate the solvate .
-
Crystallinity Control : The solvate contains 5–7% acetone by weight, confirmed by thermogravimetric analysis (TGA) .
Parameter | Value | Source |
---|---|---|
Acetone content | 5–7% (w/w) | |
Crystallization solvent | Acetone/THF (1:2 v/v) | |
Purity post-crystallization | ≥99.2% (HPLC) |
Catalytic Reactions with Transition Metal Catalysts
Transition metals enable critical bond-forming steps:
-
Buchwald-Hartwig Amination : Utilized for imidazole ring functionalization, with Pd(OAc)₂/Xantphos achieving 88% conversion .
-
Reductive Amination : Nickel catalysts (e.g., NiCl₂(PPh₃)₂) are alternatives but show lower efficiency (70–75% yield) .
Amorphous Form Conversion
The acetone solvate is converted to amorphous Ledipasvir via:
-
Solvent Exchange : THF or methanol dissolves the solvate, followed by anti-solvent (water/heptane) addition .
-
Drying : Amorphous product is vacuum-dried at 70–90°C, achieving residual acetone <0.5% .
Step | Conditions | Outcome |
---|---|---|
Dissolution | THF at 0–5°C | Clear solution |
Anti-solvent precipitation | Water (1:5 v/v) at 0–5°C | Amorphous solid |
Recrystallization and Purification
Final purification involves:
-
Activated Carbon Treatment : Removes colored impurities, enhancing purity to >99.5% .
-
pH-Dependent Extraction : Adjusting to pH 8–9 with sodium carbonate eliminates acidic byproducts .
Purification Method | Efficiency |
---|---|
Carbon filtration | 99.8% purity |
pH-adjusted washing | 99.4% purity |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Formulations
Solid State Forms
Ledipasvir acetone plays a significant role in the development of solid-state forms of ledipasvir. These forms are crucial for preparing pharmaceutical compositions that enhance the drug's stability and bioavailability. The acetone solvate has demonstrated significant impurity purging capabilities during crystallization processes, improving the purity of the final product .
The preparation of solid dispersions from this compound has been reported, which can optimize the drug's dissolution and absorption characteristics. This method is particularly beneficial for patients requiring immediate therapeutic effects .
Analytical Methods
Spectrofluorimetric Techniques
Recent advancements have introduced innovative spectrofluorimetric methods for estimating ledipasvir concentrations in various samples, including plasma and tablet formulations. These methods exhibit high sensitivity, with detection limits as low as 0.9 ng/mL, allowing for precise monitoring of drug levels without interference from excipients or co-formulated drugs like sofosbuvir .
Simultaneous Determination Methods
Various spectrophotometric techniques have been developed for the simultaneous determination of ledipasvir alongside other compounds in pharmaceutical preparations. These methods have been validated for accuracy and precision, facilitating effective quality control in drug manufacturing .
Clinical Studies and Efficacy
Ledipasvir, particularly in combination with sofosbuvir (marketed as Harvoni), has shown remarkable efficacy in treating genotype 1 hepatitis C infections. Clinical studies indicate that this combination therapy can lead to sustained virologic response rates exceeding 90% in treatment-naïve patients .
Compassionate Use Programs
In cases where patients are at high risk of disease progression, ledipasvir/sofosbuvir has been utilized under compassionate use programs. This approach allows for treatment in patients who may not meet standard eligibility criteria but require immediate intervention due to advanced disease stages .
Case Studies
-
Toxicity Studies
Toxicity assessments conducted on this compound solvate have revealed a favorable safety profile. In repeated dose toxicity studies on rats and dogs, no specific target organ toxicity was evident at high doses, suggesting that ledipasvir is well-tolerated even at elevated exposure levels . -
Pharmacokinetics
Pharmacokinetic studies have established key parameters such as maximum concentration (C_max) and half-life (t_1/2) for ledipasvir when administered with sofosbuvir. These findings are essential for optimizing dosing regimens to maximize therapeutic outcomes while minimizing adverse effects .
Wirkmechanismus
The mechanism of action of GS-5885 acetone involves the inhibition of the hepatitis C virus nonstructural protein 5A (NS5A) . NS5A is essential for viral replication, assembly, and secretion. By inhibiting this protein, GS-5885 acetone effectively disrupts the viral life cycle, preventing the virus from replicating and spreading . This inhibition is achieved through the compound’s binding to specific sites on the NS5A protein, blocking its function and leading to the suppression of viral activity .
Vergleich Mit ähnlichen Verbindungen
GS-5885 Aceton ist einzigartig in seiner hohen Potenz und Spezifität als NS5A-Inhibitor . Ähnliche Verbindungen umfassen andere NS5A-Inhibitoren wie Daclatasvir und Ombitasvir . Während diese Verbindungen ebenfalls NS5A hemmen, zeichnet sich GS-5885 Aceton durch seine höhere Wirksamkeit und längere Halbwertszeit aus . Dies macht es zur bevorzugten Wahl für Kombinationstherapien bei der Behandlung der Hepatitis-C-Virusinfektion .
Biologische Aktivität
Ledipasvir acetone, also known as GS-5885 (acetone), is a potent antiviral compound primarily utilized in the treatment of chronic hepatitis C virus (HCV) infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies, supported by data tables and research findings.
Ledipasvir functions as a direct-acting antiviral agent by inhibiting the HCV nonstructural protein 5A (NS5A). This protein plays a crucial role in the viral replication cycle, including viral assembly and secretion. By targeting NS5A, Ledipasvir effectively disrupts the life cycle of HCV, leading to reduced viral load in infected patients. The compound's mechanism involves preventing hyperphosphorylation of NS5A, which is essential for viral protein production .
Pharmacokinetics
The pharmacokinetics of Ledipasvir indicate rapid absorption, with peak plasma concentrations achieved approximately 4 to 4.5 hours post-administration. It is characterized by a high bioavailability rate and a long half-life, allowing for once-daily dosing in combination therapies .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | ~4-4.5 hours post-dose |
Half-life | Approximately 47 hours |
Bioavailability | High |
Clinical Efficacy
Ledipasvir is most commonly used in combination with sofosbuvir (LDV/SOF), which has become a standard treatment regimen for HCV. Clinical studies have demonstrated high sustained virologic response (SVR) rates among patients treated with this combination.
Case Studies
-
Real-World Effectiveness :
A study involving 4,365 patients treated with LDV/SOF reported an SVR rate of over 95%, indicating the regimen's effectiveness across various patient demographics and genotypes . -
Compassionate Use :
In cases where patients presented advanced disease states, compassionate use programs highlighted the safety and efficacy of LDV/SOF in achieving SVR even in those with prior treatment failures .
Resistance Profile
Research has identified specific mutations associated with resistance to Ledipasvir. In vitro studies have shown that signature mutants L31V and Y93H can emerge under selective pressure from Ledipasvir treatment. These mutations can potentially reduce the drug's efficacy against certain HCV genotypes .
Safety Profile
Toxicological assessments have been conducted in animal models to evaluate the safety of Ledipasvir. In repeated dose toxicity studies on rats and dogs, no significant target organ toxicity was observed at high doses, although minor effects such as changes in cholesterol levels were noted .
Key Toxicological Findings
Animal Model | Dose (mg/kg) | Observations |
---|---|---|
Rat | 100 | Minimal changes in cholesterol levels |
Dog | 30 | Decreased body weight; gavage-related deaths |
Eigenschaften
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3/t29-,30+,38-,39-,40-,41-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPWYOHJVGOKNZ-NDANSHMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60F2N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1441674-54-9 | |
Record name | Ledipasvir acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441674549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEDIPASVIR ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78ET35HX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.